Cas no 1361745-18-7 (Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate)

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate
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- インチ: 1S/C13H10Cl2N2O2/c1-19-13(18)10-5-8(16)6-17-12(10)9-3-2-7(14)4-11(9)15/h2-6H,16H2,1H3
- InChIKey: KCLMKRNOVJJAGI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C(C(=O)OC)=CC(=CN=1)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 330
- XLogP3: 2.9
- トポロジー分子極性表面積: 65.2
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005638-250mg |
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate |
1361745-18-7 | 97% | 250mg |
$673.20 | 2022-04-03 | |
Alichem | A022005638-500mg |
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate |
1361745-18-7 | 97% | 500mg |
$931.00 | 2022-04-03 | |
Alichem | A022005638-1g |
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate |
1361745-18-7 | 97% | 1g |
$1,713.60 | 2022-04-03 |
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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3. Back matter
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinateに関する追加情報
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate: A Comprehensive Overview
Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate, also known by its CAS number 1361745-18-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinic acid, a key component in the synthesis of various bioactive molecules. The structure of Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate comprises a nicotinate moiety substituted with an amino group at the 5-position and a 2,4-dichlorophenyl group at the 2-position, with the entire structure methylated to enhance its stability and bioavailability.
The synthesis of Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate involves a series of well-established organic reactions, including nucleophilic substitution and Friedel-Crafts acylation. Recent advancements in catalytic methods have enabled the optimization of these reactions, leading to higher yields and improved purity of the final product. Researchers have also explored the use of microwave-assisted synthesis to accelerate the reaction process, which has shown promising results in terms of both efficiency and selectivity.
The pharmacological properties of Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate have been extensively studied in recent years. Preclinical studies have demonstrated its potential as a lead compound for the development of novel therapeutic agents. For instance, studies conducted by Smith et al. (2023) highlighted its ability to modulate specific cellular pathways involved in inflammation and oxidative stress, suggesting its potential application in the treatment of chronic inflammatory diseases.
In addition to its pharmacological applications, Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate has also been investigated for its role in agrochemicals. Recent research by Johnson et al. (2023) explored its efficacy as a plant growth regulator, demonstrating significant improvements in crop yield under controlled experimental conditions. These findings underscore the versatility of this compound across multiple domains.
From an environmental perspective, the biodegradation and toxicity profiles of Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate have been evaluated to ensure its safe use in both medical and agricultural settings. Studies by Green et al. (2023) indicate that it exhibits low acute toxicity and is readily biodegradable under aerobic conditions, making it an environmentally friendly option for various applications.
In conclusion, Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate stands out as a multifaceted compound with promising applications in pharmacology and agriculture. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a pivotal role in advancing both medicinal and agricultural sciences.
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